molecular formula C5H7ClF3N3 B2897305 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)azetidine hydrochloride CAS No. 2219371-87-4

3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)azetidine hydrochloride

Cat. No.: B2897305
CAS No.: 2219371-87-4
M. Wt: 201.58
InChI Key: DGDIINATPVFYKH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)azetidine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of azetidine with trifluoromethyl diazirine under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions . The final product is typically obtained as a hydrochloride salt to enhance its stability and solubility .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)azetidine hydrochloride stands out due to its diazirine ring, which imparts unique photoreactive properties. This makes it particularly useful in photoaffinity labeling and other applications requiring precise molecular targeting .

Properties

IUPAC Name

3-[3-(trifluoromethyl)diazirin-3-yl]azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3.ClH/c6-5(7,8)4(10-11-4)3-1-9-2-3;/h3,9H,1-2H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDIINATPVFYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2(N=N2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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